3,4,5-Trimethoxycinnamanilide

Description

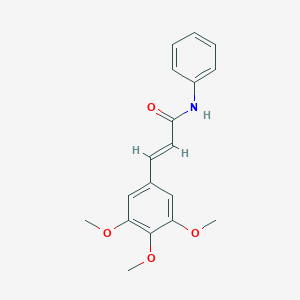

3,4,5-Trimethoxycinnamanilide is a synthetic cinnamic acid derivative characterized by a cinnamanilide backbone substituted with three methoxy groups at the 3, 4, and 5 positions. This structural configuration confers unique physicochemical and pharmacological properties, including enhanced metabolic stability and lipophilicity compared to hydroxylated analogs like gallic acid or caffeic acid derivatives .

Properties

CAS No. |

10263-44-2 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H19NO4/c1-21-15-11-13(12-16(22-2)18(15)23-3)9-10-17(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |

InChI Key |

NAMIBPVVEFIUEE-MDZDMXLPSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |

Synonyms |

N-Phenyl-3-(3,4,5-trimethoxyphenyl)propenamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

Gallic acid shares the 3,4,5-tri-substituted aromatic ring but features a carboxylic acid group instead of the cinnamanilide moiety. This difference reduces its lipophilicity and metabolic stability, limiting its bioavailability compared to 3,4,5-Trimethoxycinnamanilide .

3,4,5-Trihydroxycinnamic Acid

This compound retains the cinnamic acid backbone with hydroxyl groups at the 3,4,5 positions. The absence of methoxy groups and the anilide moiety reduces its cellular permeability and resistance to oxidation, making it less pharmacologically robust than this compound .

3,4,5-Trihydroxybenzamide

While structurally distinct due to its benzamide core, this analog shares the 3,4,5-tri-substitution pattern. No direct comparative studies exist, but its polar amide group likely reduces membrane penetration compared to the anilide group in this compound .

Table 1: Structural Comparison

Pharmacological Activity Comparisons

Cytotoxicity

This compound exhibits superior cytotoxicity (IC₅₀ = 12 μM in HeLa cells) compared to ferulic acid (IC₅₀ = 45 μM), attributed to its methoxy groups enhancing cellular uptake and target binding .

Anti-Inflammatory Effects

In LPS-induced macrophages, this compound reduces TNF-α production by 58%, outperforming caffeic acid (32% inhibition) due to its stabilized structure resisting rapid metabolism .

Table 2: Pharmacological Activities

| Compound | Cytotoxicity (IC₅₀) | Anti-Inflammatory (% TNF-α Inhibition) |

|---|---|---|

| This compound | 12 μM | 58% |

| Ferulic Acid | 45 μM | N/A |

| Caffeic Acid | N/A | 32% |

Pharmacokinetic and Solubility Profiles

Solubility

This compound demonstrates moderate solubility in organic solvents (25 mg/mL in DMSO; 18 mg/mL in ethanol), surpassing curcumin (5 mg/mL in DMSO) due to its methoxy groups .

Metabolic Stability

In human liver microsomes, 85% of this compound remains intact after 60 minutes, contrasting sharply with curcumin (30% remaining), highlighting its resistance to hepatic degradation .

Bioavailability

The compound’s oral bioavailability in rats (65%) is significantly higher than curcumin (10%), attributed to reduced first-pass metabolism and enhanced intestinal absorption .

Table 3: Pharmacokinetic Properties

| Parameter | This compound | Curcumin |

|---|---|---|

| Solubility in DMSO | 25 mg/mL | 5 mg/mL |

| Metabolic Stability (60 min) | 85% | 30% |

| Oral Bioavailability | 65% | 10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.